molecular formula C12H12F2N4O4S B2898167 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide CAS No. 2034358-31-9

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide

Cat. No. B2898167
CAS RN: 2034358-31-9
M. Wt: 346.31
InChI Key: IFJMKBFIRANBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DMTMM is a white to almost white powder to crystal . It’s used as a condensing agent for the transformation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran .


Synthesis Analysis

DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .


Molecular Structure Analysis

The empirical formula of DMTMM is C10H17ClN4O3 and its molecular weight is 276.72 .


Chemical Reactions Analysis

DMTMM can be used to make esters from the corresponding alcohol and carboxylic acid . It has also been applied to anhydride synthesis .


Physical And Chemical Properties Analysis

DMTMM is a solid at 20°C and should be stored under inert gas at a temperature below 0°C. It is hygroscopic and heat sensitive .

Scientific Research Applications

Pharmaceutical Intermediate

This compound serves as an intermediate in pharmaceutical research and development. It is particularly useful in the synthesis of various drugs due to its ability to act as a reagent for activating carboxylic acids in both solution and solid-phase peptide synthesis . Its role as an intermediate is crucial in the creation of new therapeutic agents.

Peptide Synthesis

In the field of biochemistry, the compound is employed in peptide synthesis. It facilitates the condensation of carboxylic acids and amines, leading to the formation of amides, which are the building blocks of peptides . This application is significant for the development of peptide-based drugs and biomolecules.

Esterification Reactions

The compound is used in esterification reactions, where it helps in converting carboxylic acids to their corresponding esters . Esters have a wide range of applications, including flavors, fragrances, and as solvents for organic synthesis.

Weinreb Amide Synthesis

It is instrumental in the synthesis of Weinreb amides from carboxylic acids . Weinreb amides are valuable reagents in organic synthesis, allowing for the controlled formation of ketones from acid chlorides.

Activation of Carboxylic Acids

The compound is used to activate carboxylic acids in various chemical reactions . This activation is a key step in many synthetic processes, enabling the formation of more complex molecules.

Condensing Agent

As a condensing agent, it is used in the transformation of carboxylic acids into amides in tetrahydrofuran . This application is essential in the synthesis of polymers and other large molecular weight compounds.

Solid-Phase Synthesis

It finds application in solid-phase synthesis techniques, which are used for the systematic assembly of organic molecules . This method is particularly useful in the rapid generation of compound libraries for drug discovery.

Research Tool in Organic Chemistry

Lastly, the compound is a valuable research tool in organic chemistry for studying reaction mechanisms and developing new synthetic methodologies .

Mechanism of Action

The mechanism of DMTMM coupling is similar to other common amide coupling reactions involving activated carboxylic acids. First, the carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Safety and Hazards

DMTMM is harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

DMTMM has been used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging . This suggests potential future applications in the field of biodegradable materials.

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N4O4S/c1-21-11-16-9(17-12(18-11)22-2)6-15-23(19,20)10-7(13)4-3-5-8(10)14/h3-5,15H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJMKBFIRANBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=C(C=CC=C2F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.